

# Meta-analysis of clinical trials involving anti-CD37 antibodies in lymphoma

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## A Comparative Guide to Anti-CD37 Antibodies in Lymphoma Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

The CD37 antigen, a tetraspanin protein highly expressed on the surface of mature B-cells, has emerged as a promising therapeutic target in B-cell malignancies. Its role in both pro-apoptotic and survival signaling pathways, coupled with its differential expression between malignant and normal cells, has spurred the development of various anti-CD37 monoclonal antibodies and antibody-drug conjugates (ADCs). This guide provides a meta-analysis of key clinical trials involving these agents, offering a comparative overview of their efficacy, safety, and mechanisms of action to inform ongoing research and drug development efforts.

## Overview of Anti-CD37 Therapeutic Strategies

Anti-CD37 antibodies employ a multi-pronged approach to eliminate lymphoma cells. These mechanisms include:

- **Direct Induction of Apoptosis:** Ligation of CD37 can trigger programmed cell death through the activation of intracellular signaling cascades.
- **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** The Fc portion of the antibody recruits natural killer (NK) cells to the tumor cell surface, leading to their destruction.

- Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages are activated to engulf and destroy antibody-coated tumor cells.
- Complement-Dependent Cytotoxicity (CDC): The antibody can activate the complement system, resulting in the formation of a membrane attack complex that lyses the tumor cell.
- Payload Delivery (ADCs): Antibody-drug conjugates deliver a potent cytotoxic agent directly to the CD37-expressing cancer cell, minimizing systemic toxicity.

## Comparative Efficacy and Safety of Investigational Anti-CD37 Antibodies

The following tables summarize the quantitative data from key clinical trials of prominent anti-CD37 antibodies in various lymphoma subtypes.

**Table 1: Otlertuzumab (TRU-016) Clinical Trial Data**

Trial Identifier	Phase	Lymphoma Subtype	Treatment Regimen	Number of Patients	Overall Response Rate (ORR)	Complete Response (CR)	Key Adverse Events (Grade ≥3)
NCT00614042[1][2]	1	Chronic Lymphocytic Leukemia (CLL)	Monotherapy	83	23% (NCI-96 criteria)	0%	Neutropenia, Thrombocytopenia, Anemia[1]
NCT01317901[3][4][5]	1b	Relapsed Indolent NHL	Otlertuzumab + Bendamustine + Rituximab	12	83%	33%	Neutropenia, Nausea, Fatigue, Leukopenia[5]

**Table 2: Naratuximab Emtansine (IMGN529) Clinical Trial Data**

Trial Identifier	Phase	Lymphoma Subtype	Treatment Regimen	Number of Patients (evaluable)	Overall Response Rate (ORR)	Complete Response (CR)	Key Adverse Events (Grade ≥3)
NCT01534715[6][7]	1	Relapsed /Refractory DLBCL	Monotherapy	-	22%	-	-
NCT02564744[8][9][10][11]	2	Relapsed /Refractory DLBCL	Naratuximab Emtansine + Rituximab	76	44.7%	31.6%	Neutropenia (54%), Leukopenia (19%), Lymphopenia (17%), Thrombocytopenia (12%) [10]

**Table 3: BI 836826 Clinical Trial Data**

Trial Identifier	Phase	Lymphoma Subtype	Treatment Regimen	Number of Patients	Overall Response Rate (ORR)	Complete Response (CR)	Key Adverse Events (Grade ≥3)
NCT02624492 <a href="#">[12]</a> <a href="#">[13]</a>	1b	Relapsed /Refractory DLBCL	BI 836826 + Gemcitabine + Oxaliplatin	21	38%	10%	Thrombocytopenia, Neutropenia, Anemia, Infusion-related reactions <a href="#">[12]</a>

DLBCL: Diffuse Large B-cell Lymphoma; NHL: Non-Hodgkin Lymphoma.

## Experimental Protocols of Key Clinical Trials

### Otlertuzumab

- NCT00614042 (Phase 1, Monotherapy in CLL):
  - Patient Eligibility: Patients with relapsed or refractory CLL/SLL.
  - Dosing Schedule: Otlertuzumab was administered intravenously weekly for the first two 28-day cycles, then every 14 days for four cycles. Dose escalation cohorts ranged from 0.03 to 30 mg/kg.[\[1\]](#)
  - Response Assessment: Responses were evaluated based on the 1996 National Cancer Institute (NCI-96) working group criteria and the 2008 International Workshop on Chronic Lymphocytic Leukemia (IWCLL) criteria.[\[1\]](#)[\[2\]](#)
- NCT01317901 (Phase 1b, Combination in Indolent NHL):

- Patient Eligibility: Patients with relapsed indolent B-cell NHL who had received at least one prior rituximab-containing regimen.
- Dosing Schedule: Otlertuzumab (10 or 20 mg/kg) was given on days 1 and 15 of a 28-day cycle, in combination with bendamustine (90 mg/m<sup>2</sup>) on days 1 and 2, and rituximab (375 mg/m<sup>2</sup>) on day 1, for up to six cycles.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Response Assessment: Standard criteria for lymphoma response were used.[\[5\]](#)

## Naratuximab Emtansine (IMGN529)

- NCT02564744 (Phase 2, Combination in DLBCL):
  - Patient Eligibility: Patients with relapsed or refractory DLBCL who were not candidates for stem cell transplant and had received one to six prior lines of treatment.[\[11\]](#)
  - Dosing Schedule: Two dosing schedules were evaluated. Cohort A received naratuximab emtansine 0.7 mg/kg every 3 weeks. Cohort B received a weekly schedule of 0.4 mg/kg on day 1, and 0.2 mg/kg on days 8 and 15 of a 21-day cycle. All patients received rituximab 375 mg/m<sup>2</sup> on day 1 of each cycle.[\[10\]](#)
  - Response Assessment: The primary endpoint was the overall response rate, assessed by the Lugano classification.[\[7\]](#)

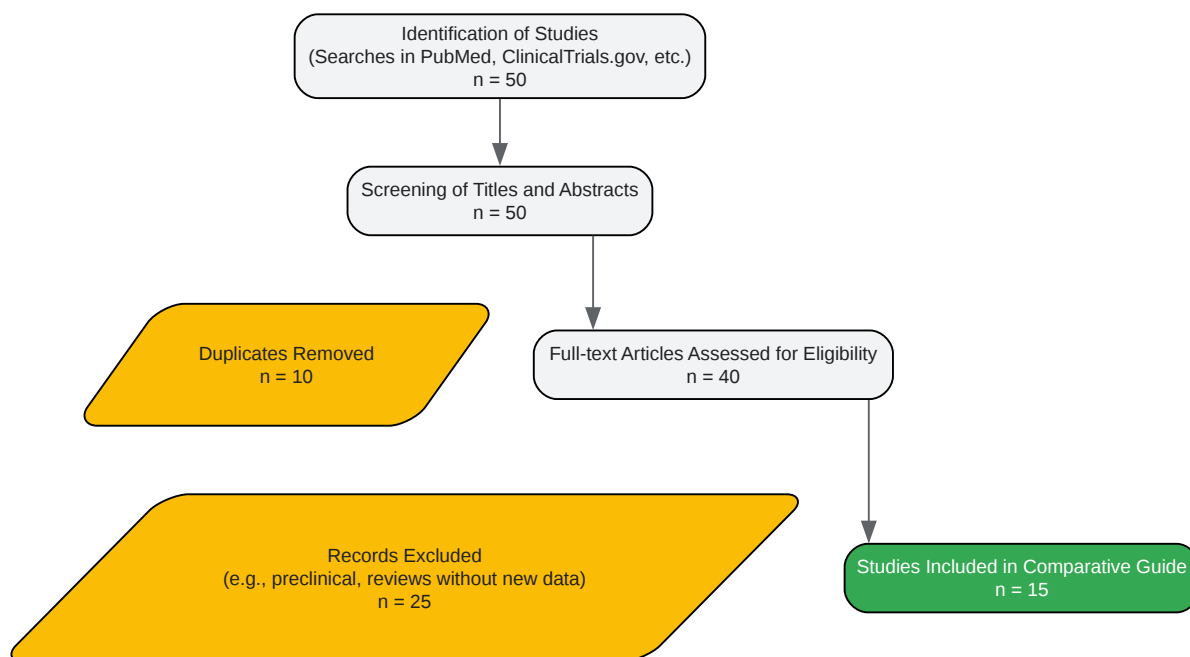
## BI 836826

- NCT02624492 (Phase 1b, Combination in DLBCL):
  - Patient Eligibility: Patients with relapsed or refractory DLBCL.
  - Dosing Schedule: BI 836826 was administered on day 8 of a 14-day cycle, with gemcitabine (1000 mg/m<sup>2</sup>) and oxaliplatin (100 mg/m<sup>2</sup>) given on day 1, for up to six cycles. BI 836826 dose escalation started at 25 mg and proceeded to 50 mg and 100 mg.[\[12\]](#)
  - Response Assessment: The primary objective was to determine the maximum tolerated dose. Preliminary efficacy was a secondary objective, with overall response rate assessed by the investigator.[\[13\]](#)

## Visualizing the Mechanisms and Study Selection

To better understand the underlying biology and the process of this comparative analysis, the following diagrams are provided.





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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase 1b study of otlertuzumab (TRU-016), an anti-CD37 monospecific ADAPTIR™ therapeutic protein, in combination with rituximab and bendamustine in relapsed indolent lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase II Study of Naratuximab Emtansine Plus Rituximab in Diffuse Large B-Cell Lymphoma - The ASCO Post [ascopost.com]
- 5. targetedonc.com [targetedonc.com]
- 6. youtube.com [youtube.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. onclive.com [onclive.com]
- 9. Gemcitabine plus oxaliplatin combination (GEMOX regimen) in pretreated patients with advanced non-small cell lung cancer (NSCLC): a multicenter phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1672-R-GemOX (rituximab gemcitabine oxaliplatin) | eviQ [eviq.org.au]
- 11. targetedonc.com [targetedonc.com]
- 12. hse.ie [hse.ie]
- 13. Randomized phase 2 study of otlertuzumab and bendamustine versus bendamustine in patients with relapsed chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
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